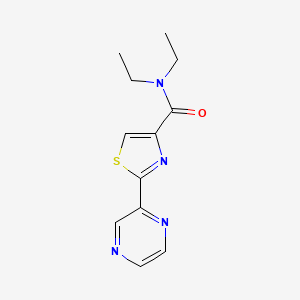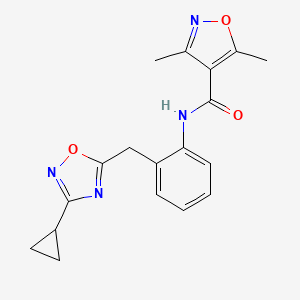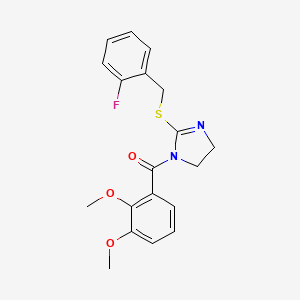![molecular formula C24H27FN2O B2798382 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477870-83-0](/img/structure/B2798382.png)
4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine” is a chemical compound. It’s related to a series of four low-bandgap polymers containing diketopyrrolopyrrole (DPP) and dithienopyrrole (DTP) functionalized with four different side chains of 4-phenyl, 4-octylphenyl, 4-(octyloxy)phenyl and 4-(octylthio)phenyl .
Aplicaciones Científicas De Investigación
Pharmacophore Design and Kinase Inhibition
Pyrimidine derivatives, including those with a 4-fluorophenyl group, are recognized for their role in the design of selective inhibitors targeting kinase enzymes, such as the p38 mitogen-activated protein (MAP) kinase. These compounds are explored for their potential to inhibit proinflammatory cytokine release, with modifications to the pyrimidine ring improving inhibitory activity and selectivity. This highlights the utility of pyrimidine derivatives in developing therapies for inflammatory diseases (Scior et al., 2011).
Cancer Treatment
Fluorinated pyrimidines, like 5-Fluorouracil, are extensively used in cancer treatment, affecting over 2 million patients annually. The modifications in pyrimidine scaffolds, including fluorine substitution, have been investigated for their impact on nucleic acid structure, dynamics, and the inhibition of various cellular enzymes, presenting a broad spectrum of therapeutic implications (Gmeiner, 2020).
Optoelectronic Materials
Research into pyrimidine derivatives extends into materials science, where their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Pyrimidine and quinazoline derivatives are used in the development of luminescent molecules, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs), indicating their versatility beyond biological applications (Lipunova et al., 2018).
Anti-inflammatory Applications
Pyrimidine derivatives have been explored for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This indicates potential for the development of new anti-inflammatory agents based on pyrimidine scaffolds (Rashid et al., 2021).
Synthetic Chemistry and Drug Development
The synthesis and biological activity of pyrimidine derivatives are critical in drug discovery and development. Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities, making them attractive scaffolds for the design of new therapeutic agents. This underscores the significance of pyrimidine analogs in medicinal chemistry and pharmaceutical research (Mohana Roopan & Sompalle, 2016).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-(4-octoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-2-3-4-5-6-7-18-28-22-14-10-20(11-15-22)24-26-17-16-23(27-24)19-8-12-21(25)13-9-19/h8-17H,2-7,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNFXXMSWPTTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798301.png)





![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)





![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)